molecular formula C18H11FN2O5 B3529371 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate

Cat. No.: B3529371
M. Wt: 354.3 g/mol
InChI Key: HHJAPSAETVQMER-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diazinan ring with a fluorobenzoate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the diazinan ring and the fluorobenzoate group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include various organic solvents, catalysts, and temperature control to ensure the desired reaction pathway is followed.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures. Substitution reactions may involve catalysts or specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biology, this compound may be used to investigate its interactions with biological molecules, such as proteins and nucleic acids. Its potential as a biochemical probe or a therapeutic agent is of particular interest.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its effects on cellular pathways and its potential as a drug candidate for treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate stands out due to its unique combination of a diazinan ring and a fluorobenzoate group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O5/c19-12-5-3-11(4-6-12)17(24)26-13-7-1-10(2-8-13)9-14-15(22)20-18(25)21-16(14)23/h1-9H,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJAPSAETVQMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate
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[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate

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